2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, a chloro-methylphenyl group, and a methylthiophene sulfonamide. These groups are common in many pharmaceuticals and synthetic compounds, suggesting that this compound could have potential applications in these areas .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzodioxole and oxadiazole rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific conditions and reagents used. The presence of the oxadiazole ring, for example, might make it susceptible to reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, solubility, melting point, and boiling point would be influenced by the functional groups present .Scientific Research Applications
Antimicrobial and Antitubercular Agents
Derivatives of oxadiazole and related structures have shown potential as antimicrobial and antitubercular agents. Studies have demonstrated the synthesis of novel compounds that exhibit good antibacterial activity against various strains, including E. coli and S. aureus, as well as antitubercular activity against M. tuberculosis (Shingare et al., 2022). These findings suggest the possibility of developing new therapeutic agents targeting bacterial infections.
Anticancer Activity
Research on benzothiazole-based oxadiazole analogs indicates that some compounds within this class have shown promising in vitro anticancer activity. Such compounds have been evaluated against human tumor cell lines, revealing insights into structure-activity relationships that could guide the development of effective anticancer therapies (Szafrański et al., 2020).
Antiviral Agents
Synthesized derivatives of 1,3,4-thiadiazole sulfonamides, starting from 4-chlorobenzoic acid, have shown some degree of antiviral activity, particularly against the tobacco mosaic virus. This suggests potential applications in developing antiviral agents targeting specific viral infections (Chen et al., 2010).
Chemical Synthesis and Molecular Docking Studies
Beyond their potential therapeutic applications, these compounds are also significant in chemical synthesis and molecular studies. The process of synthesizing various sulfonamide-based derivatives involves multiple steps, including esterification, hydrazination, and cyclization. Molecular docking studies further help understand the interactions between these compounds and biological targets, providing insights into their mechanism of action and guiding the design of more potent molecules (Al-Hourani et al., 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-chloro-4-methylphenyl)-N-methylthiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O5S2/c1-12-3-5-14(10-15(12)22)25(2)32(26,27)18-7-8-31-19(18)21-23-20(24-30-21)13-4-6-16-17(9-13)29-11-28-16/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFDUTWKVKAHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.